1-(4-Methylpiperazin-1-yl)-3-(4-phenoxyphenyl)thiourea
Description
1-(4-Methylpiperazin-1-yl)-3-(4-phenoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in medicinal chemistry, agriculture, and material science. This particular compound features a piperazine ring substituted with a methyl group and a phenoxyphenyl group attached to the thiourea moiety.
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(4-phenoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-21-11-13-22(14-12-21)20-18(24)19-15-7-9-17(10-8-15)23-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJSEMSIQFSGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methylpiperazin-1-yl)-3-(4-phenoxyphenyl)thiourea typically involves the reaction of 4-methylpiperazine with 4-phenoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using recrystallization or column chromatography.
Synthetic Route:
- Dissolve 4-methylpiperazine in dichloromethane.
- Add 4-phenoxyphenyl isothiocyanate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization or column chromatography.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(4-Methylpiperazin-1-yl)-3-(4-phenoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation:
- Oxidation of the thiourea moiety can lead to the formation of sulfoxides or sulfones.
- Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction:
- Reduction of the compound can yield the corresponding amine derivatives.
- Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution:
- The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions.
- Reagents such as bromine or nitric acid can be used to introduce substituents onto the aromatic ring.
Major Products:
- Oxidation products: sulfoxides, sulfones.
- Reduction products: amines.
- Substitution products: halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)-3-(4-phenoxyphenyl)thiourea has several applications in scientific research:
Chemistry:
- Used as a ligand in coordination chemistry.
- Employed in the synthesis of complex organic molecules.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as an anticancer agent.
- Evaluated for its antimicrobial properties.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-(4-phenoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The piperazine ring and phenoxyphenyl group contribute to its binding affinity and specificity. The thiourea moiety can form hydrogen bonds and other interactions with the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
- 1-(4-Methylpiperazin-1-yl)-3-(4-chlorophenyl)thiourea
- 1-(4-Methylpiperazin-1-yl)-3-(4-methoxyphenyl)thiourea
- 1-(4-Methylpiperazin-1-yl)-3-(4-nitrophenyl)thiourea
Uniqueness:
- The presence of the phenoxyphenyl group imparts unique chemical and biological properties.
- The compound’s specific substitution pattern influences its reactivity and interactions with molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
